Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl-
Overview
Description
Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl- is a chemical compound with the molecular formula C10H15NO2. It is a derivative of benzene with a chloro group at the 4th position, a methoxy group at the 2nd position, and an alpha-methyl group attached to the amine nitrogen
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chloroaniline as the starting material.
Reaction Steps: The 4-chloroaniline undergoes a series of reactions including nitration, reduction, and methylation to introduce the methoxy and methyl groups.
Reaction Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific steps involved.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where the reaction conditions can be tightly controlled.
Purification: The final product is purified using techniques such as recrystallization or distillation to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the chloro or methoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Substitution reactions typically use nucleophiles such as hydroxide ions (OH-) or alkyl halides.
Major Products Formed:
Oxidation Products: Various carboxylic acids and aldehydes can be formed.
Reduction Products: Primary amines and secondary amines are common reduction products.
Substitution Products: Different halogenated and alkylated derivatives can be synthesized.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds and pharmaceuticals. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context and the type of reaction being studied.
Comparison with Similar Compounds
4-Chloroaniline: Similar structure but lacks the methoxy and methyl groups.
2-Methoxybenzylamine: Similar structure but lacks the chloro group.
Alpha-methylbenzylamine: Similar structure but lacks the chloro and methoxy groups.
Uniqueness: Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl- is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRDUPOGMYSSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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